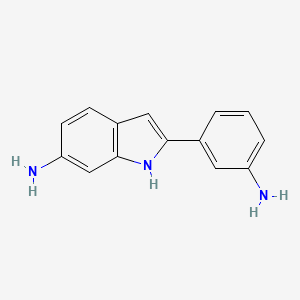

2-(3-aminophenyl)-1H-indol-6-amine

Description

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(3-aminophenyl)-1H-indol-6-amine |

InChI |

InChI=1S/C14H13N3/c15-11-3-1-2-9(6-11)13-7-10-4-5-12(16)8-14(10)17-13/h1-8,17H,15-16H2 |

InChI Key |

VJFCNMGDKRHJMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most common and effective methods to synthesize 2-(3-aminophenyl)-1H-indol-6-amine is via the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. This method involves coupling an aryl halide (such as 6-bromo-1H-indole derivative) with an organoboron compound bearing the 3-aminophenyl group.

-

- Catalyst: Palladium-based catalysts such as Pd(PPh3)4

- Base: Potassium carbonate or cesium carbonate

- Solvent: Mixtures of toluene, ethanol, or aqueous media

- Temperature: Typically 80–100 °C

- Time: Several hours (4–24 h)

-

- High selectivity and functional group tolerance

- Scalable for industrial production with optimized catalysts and solvents

- Yields typically range from moderate to high depending on substrate purity and reaction optimization

-

- Requires preparation or availability of suitably functionalized boronic acid or ester

- Palladium catalysts can be costly and require removal from final product

This approach is widely used in both academic and industrial settings for the synthesis of this compound and related diaminoindoles.

One-Pot Thorpe–Ziegler Cyclization Method

A more recent and efficient method involves a one-pot synthesis of 3-amino-2-aroyl-1H-indole derivatives, which can be adapted to prepare this compound.

-

- Starting materials: o-cyanophenyl aminomethyl ester or N-o-cyanophenylformamide

- Base: Potassium carbonate or cesium carbonate

- Solvent: N,N-dimethylformamide (DMF)

- Reaction: Thorpe–Ziegler cyclization at room temperature for 0.5–1.5 hours

- Followed by hydrolysis with aqueous alkali metal hydroxide (NaOH or KOH) at 50–70 °C for 10–20 minutes

- Purification by separation and isolation of the product

-

- High yield (66–75%)

- Short reaction time (total 0.6–1.8 hours)

- Mild reaction conditions and simple operation

- Avoids use of hazardous sodium hydride and lengthy two-step procedures

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 2-aryl-1H-indol-3-amines, which can be modified to access this compound.

-

- React 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile with hydrazine hydrate in a sealed microwave vial.

- Heat at 200 °C for 15 minutes under microwave irradiation.

- Purify by column chromatography.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Bromoindole derivative + 3-aminophenylboronic acid | Pd catalyst, K2CO3 or Cs2CO3 | 80–100 °C, 4–24 h | Moderate to High | Widely used, scalable, requires Pd |

| Multi-step from Nitroindoles | Nitroindole derivatives | Pd/C for reduction, NBS for bromination | Multi-step, various temps | ~15 overall | Complex, requires protection steps |

| One-Pot Thorpe–Ziegler Cyclization | o-Cyanophenyl aminomethyl ester + α-bromoacetophenone | K2CO3 or Cs2CO3, NaOH or KOH | RT 0.5–1.5 h + 50–70 °C 10–20 min | 66–75 | High yield, mild conditions, simple |

| Microwave-Assisted Synthesis | 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | Hydrazine hydrate | 200 °C, 15 min (microwave) | ~65 | Fast, moderate yield |

Research Outcomes and Mechanistic Insights

The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the organoboron species, and reductive elimination to form the C-C bond. The presence of amino groups requires careful choice of protecting groups or catalyst systems to avoid catalyst poisoning.

The Thorpe–Ziegler cyclization proceeds via base-promoted intramolecular cyclization of cyanophenyl esters with α-bromoacetophenones, forming the indole ring system with amino substitution. The subsequent hydrolysis step liberates the free amine, facilitating a one-pot synthesis with fewer purification steps and higher overall yield.

Reduction of nitro groups to amines is best achieved via transfer hydrogenation (ammonium chloride and iron) to minimize side reactions and degradation, especially important for sensitive indole derivatives.

Microwave-assisted methods enhance reaction rates by rapid and uniform heating, enabling efficient synthesis of aminoindoles in shorter times without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-aminophenyl)-1H-indol-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins involved in cancer cell proliferation .

Comparison with Similar Compounds

6-Aminoindole (1H-Indol-6-amine)

- Structure : Simplest analog with only a primary amine at the 6-position.

- Key Differences: Lacks the 3-aminophenyl substituent at position 2, reducing steric bulk and electronic complexity.

- Relevance: Serves as a foundational scaffold for more complex derivatives like 2-(3-aminophenyl)-1H-indol-6-amine. NMR data for related compounds (e.g., N,N-diethyl-1H-indol-6-amine) suggest that substituents at position 6 influence aromatic proton shifts and solubility .

1-Ethyl-2,3-dihydro-1H-indol-6-amine

- Structure : Dihydroindole core with an ethyl group at position 1 and a primary amine at position 5.

- The ethyl group may enhance lipophilicity compared to the unsubstituted indole in the target compound .

N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl) Acetamides

- Structure: Indole derivatives with acetamide and hydroxyimino methyl groups at position 3.

- Key Differences: The acetamide side chain introduces hydrogen-bonding capabilities, while the hydroxyimino group may enhance antioxidant activity.

2-(3/4-Aminophenyl) Benzothiazoles

- Structure: Benzothiazole core with aminophenyl substituents.

- Key Differences: Replacing the indole nucleus with a benzothiazole alters electronic properties and bioavailability. Benzothiazoles are often associated with antitumor activity, but the indole scaffold in this compound may offer superior CNS permeability due to its natural occurrence in bioactive molecules like serotonin .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

- This compound: Dual amine groups likely increase water solubility compared to non-polar analogs like 6-fluoro-3-(dimethylaminomethyl)indole (logP reduced by hydrophilic groups) .

- Fluorinated Derivatives : Compounds like 2-(6-fluoro-1H-indol-3-yl)ethylamine exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.